Structural and Functional Profiling of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (Core 1 O-Glycan Derivative)
Structural and Functional Profiling of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (Core 1 O-Glycan Derivative)
Target Audience: Researchers, Glycobiologists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary & Molecular Identity
In the field of glycobiology, standardizing carbohydrate structures is paramount for reproducible biochemical assays. The molecule N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (commonly referred to as Gal-β1,3-GalNAc-β-OMe) is a highly specialized, synthetic biochemical reagent[1]. Assigned the CAS Registry Number 88274-25-3 , this molecule serves as a stable, structural mimic of the Thomsen-Friedenreich (T) antigen, which is the foundational Core 1 structure of mucin-type O-glycans[2].
With a molecular formula of
Structural Elucidation: The Causality of Chemical Design
Understanding the exact structure of Gal-β1,3-GalNAc-β-OMe requires deconstructing its three primary chemical domains. As an Application Scientist, I emphasize not just what the structure is, but why it is synthesized in this specific configuration for experimental use.
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The Non-Reducing End (β-D-Galactopyranosyl): The terminal sugar is a galactose molecule in a β-pyranose conformation. This terminal galactose is the primary recognition epitope for numerous carbohydrate-binding proteins (lectins) and monoclonal antibodies[3].
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The Glycosidic Linkage (β1→3): The galactose is covalently bonded to the 3-hydroxyl group of the adjacent N-acetylgalactosamine via a β-linkage. This specific stereochemistry is what defines the "Core 1" O-glycan structure[4].
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The Reducing End (β-D-Galactosamine Methyl Glycoside): The native T-antigen in biological systems is typically α-O-linked to a serine or threonine residue on a protein backbone[4]. However, in this synthetic derivative, the anomeric carbon (C1) of the GalNAc residue is modified with a methyl group in the β-configuration [2].
The Causality of the Methyl Glycoside Modification: Why do we use the β-OMe derivative instead of the free reducing sugar in structural assays? Free reducing sugars in aqueous solutions undergo mutarotation—a spontaneous ring-opening and closing that creates a dynamic equilibrium between α and β anomers. This heterogeneity severely confounds binding kinetics in assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). By chemically locking the anomeric carbon with a methyl glycoside, we prevent mutarotation. This ensures a 100% homogenous ligand population, providing a self-validating baseline for precise thermodynamic measurements.
In Vivo Biosynthetic Pathway vs. Synthetic Derivation
In biological systems, the synthesis of the native Gal-β1,3-GalNAc structure is tightly regulated. It is catalyzed by the enzyme Core 1 β1,3-galactosyltransferase (C1GALT1) , which transfers a galactose from UDP-Gal to the Tn antigen (GalNAc-α-Ser/Thr)[5].
Crucially, C1GALT1 cannot function autonomously. It requires an obligate endoplasmic reticulum chaperone known as Cosmc [4]. Without Cosmc, C1GALT1 misfolds and degrades, halting O-glycan elongation and resulting in the pathological exposure of truncated Tn antigens—a universal hallmark of carcinomas.
Biosynthetic pathway of Core 1 O-glycan (T-antigen) and its synthetic methyl glycoside derivative.
Quantitative Data: Lectin Binding Profiles
Gal-β1,3-GalNAc is the primary recognition motif for several plant and animal lectins. Understanding the differential affinities of these lectins is critical for selecting the correct probe for diagnostic histochemistry or glycan array screening[3][6].
Table 1: Comparative Lectin Binding Affinities for Gal-β1,3-GalNAc
| Lectin | Source Organism | Primary Specificity | Binding Affinity / Preference | Experimental Application |
| Peanut Agglutinin (PNA) | Arachis hypogaea | Gal-β1,3-GalNAc | High; strongly prefers the β-anomer. | Tumor biomarker detection; requires prior sialidase treatment in tissues. |
| Jacalin | Artocarpus integrifolia | Gal-β1,3-GalNAc | High; prefers the α-anomer but binds both. | IgA1 isolation; profiling of mucin-type O-glycans. |
| Maclura pomifera agglutinin (MPA) | Maclura pomifera | Gal-β1,3-GalNAc | Moderate to High. | High-throughput glycan microarray screening. |
| Amaranthus caudatus agglutinin (ACA) | Amaranthus caudatus | Gal-β1,3-GalNAc | Moderate; requires free hydroxyls at C4. | Histochemical staining of colon cancer lines (e.g., HT29). |
Experimental Protocol: Self-Validating SPR Kinetic Profiling
To accurately measure the binding affinity (
Phase 1: Ligand Immobilization
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Surface Preparation: Activate a carboxymethylated dextran sensor chip (CM5) using standard EDC/NHS chemistry.
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Conjugation: Flow a modified, amine-functionalized derivative of Gal-β1,3-GalNAc-β-OMe over the active surface at 10 μL/min until a target immobilization level of 50-100 Response Units (RU) is achieved.
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Causality: Immobilizing the small molecular glycan (rather than the massive lectin) prevents mass-transport limitations and mitigates the avidity effects caused by the tetrameric nature of PNA, ensuring we measure true 1:1 interaction kinetics.
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Quenching: Block unreacted ester groups with 1M Ethanolamine-HCl (pH 8.5).
Phase 2: Analyte Preparation & Injection
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Buffer Formulation: Prepare running buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM
, 1 mM , and 0.05% Tween-20.-
Causality: Divalent cations (
, ) are strictly required to maintain the structural integrity of the carbohydrate-binding domain in many lectins. Omission of these ions will result in a false-negative binding signal.
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Injection: Inject serial dilutions of PNA (3.125 nM to 100 nM) at a high flow rate of 30 μL/min for 180 seconds.
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Causality: A high flow rate minimizes analyte rebinding events during the dissociation phase, allowing for the accurate calculation of the dissociation rate constant (
).
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Phase 3: Self-Validation (Specificity Control)
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Competitive Inhibition: Pre-incubate the 100 nM PNA sample with 10 mM free Gal-β1,3-GalNAc-β-OMe in solution for 30 minutes prior to injection.
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Verification: Inject the pre-incubated mixture over the chip.
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Causality: If the SPR response is completely abrogated (drops to baseline), it validates that the interaction is highly specific to the lectin's carbohydrate-binding pocket, ruling out non-specific protein-matrix interactions.
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References
- Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)
- N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA | 88274-25-3 - ChemicalBook. Chemicalbook.com.
- 56913 - Gene ResultC1GALT1 core 1 synthase, glycoprotein-N-acetylgalactosamine 3-beta-galactosyltransferase 1 [ (human)] - NCBI. Nih.gov.
- Characterization and Engineering of Drosophila melanogaster β1-3-Galactosyltransferase for Glycoengineering Applications.
- Anti-Thomsen-Friedenreich-Ag (anti-TF-Ag) potential for cancer therapy - IMR Press. Imrpress.com.
- Community-Based Network Study of Protein-Carbohydrate Interactions in Plant Lectins Using Glycan Array D
Sources
- 1. N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA | 88274-25-3 [chemicalbook.com]
- 2. dextrauk.com [dextrauk.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. C1GALT1 core 1 synthase, glycoprotein-N-acetylgalactosamine 3-beta-galactosyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Community-Based Network Study of Protein-Carbohydrate Interactions in Plant Lectins Using Glycan Array Data | PLOS One [journals.plos.org]
